N-[(4-aminophenyl)methyl]acetamide;hydrochloride
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Overview
Description
N-[(4-aminophenyl)methyl]acetamide;hydrochloride, also known as 4’-Aminoacetanilide, is a chemical compound with the molecular formula C8H10N2O. It is a derivative of acetanilide and is characterized by the presence of an amino group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-aminophenyl)methyl]acetamide;hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-aminobenzylamine with acetic anhydride under controlled conditions. The reaction typically occurs in the presence of a catalyst such as pyridine, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminophenyl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions[][3].
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzene compounds[3][3].
Scientific Research Applications
N-[(4-aminophenyl)methyl]acetamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-aminophenyl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A parent compound with similar structural features but lacks the amino group.
4-Acetamidoaniline: Another derivative with an acetyl group attached to the amino group.
Paracetamol: A well-known analgesic and antipyretic with a similar chemical structure.
Uniqueness
N-[(4-aminophenyl)methyl]acetamide;hydrochloride is unique due to the presence of both an amino group and an acetamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
24095-59-8 |
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Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-6-8-2-4-9(10)5-3-8;/h2-5H,6,10H2,1H3,(H,11,12);1H |
InChI Key |
XYKRLYLDAOQRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
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